molecular formula C19H18N2O5S B5975543 2-[4-(4-morpholinylsulfonyl)benzyl]-1H-isoindole-1,3(2H)-dione

2-[4-(4-morpholinylsulfonyl)benzyl]-1H-isoindole-1,3(2H)-dione

Katalognummer B5975543
Molekulargewicht: 386.4 g/mol
InChI-Schlüssel: NZPDNOBFGZVBCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-(4-morpholinylsulfonyl)benzyl]-1H-isoindole-1,3(2H)-dione, commonly known as MI-192, is a synthetic compound that has been extensively studied for its potential therapeutic applications in the field of cancer research. This compound belongs to the class of isoindoline-1,3-dione derivatives and has shown promising results in preclinical studies as a potent inhibitor of various cancer cell lines.

Wirkmechanismus

The mechanism of action of MI-192 involves the inhibition of the enzyme Topoisomerase IIα, which is essential for DNA replication and cell division. By inhibiting this enzyme, MI-192 prevents cancer cells from dividing and growing, leading to their eventual death.
Biochemical and Physiological Effects:
MI-192 has been found to have a low toxicity profile in animal studies, making it a promising candidate for further clinical development. It has also been found to have good bioavailability, allowing for effective delivery to cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

MI-192 has several advantages for laboratory experiments, including its potency and selectivity for cancer cells. However, its synthetic process is complex, making it difficult to produce in large quantities. Additionally, further studies are needed to determine its efficacy in vivo and its potential side effects.

Zukünftige Richtungen

There are several future directions for the study of MI-192, including:
1. Clinical trials to determine its safety and efficacy in humans.
2. Further studies to determine its mechanism of action and potential for combination therapy with other cancer drugs.
3. Development of new synthetic methods to improve its yield and scalability.
4. Investigation of its potential for use in other diseases, such as autoimmune disorders and infectious diseases.
In conclusion, MI-192 is a promising compound with potential therapeutic applications in cancer treatment. Its mechanism of action, low toxicity profile, and good bioavailability make it a promising candidate for further clinical development. However, further studies are needed to determine its efficacy and potential side effects in humans.

Synthesemethoden

MI-192 is synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-morpholinylsulfonylbenzylamine with phthalic anhydride in the presence of a catalyst to form the intermediate product, which is then further reacted with a reducing agent to obtain the final product.

Wissenschaftliche Forschungsanwendungen

MI-192 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. MI-192 has also been found to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.

Eigenschaften

IUPAC Name

2-[(4-morpholin-4-ylsulfonylphenyl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S/c22-18-16-3-1-2-4-17(16)19(23)21(18)13-14-5-7-15(8-6-14)27(24,25)20-9-11-26-12-10-20/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZPDNOBFGZVBCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cotylimide-IV

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.